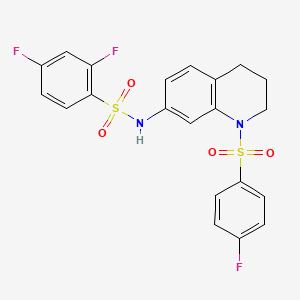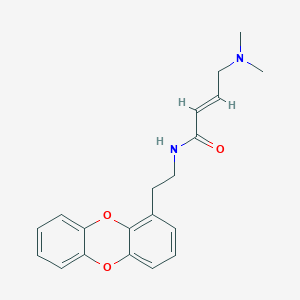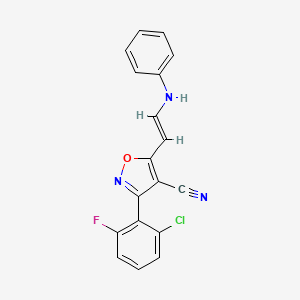
1-(3,4-Dimethylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, commonly known as DPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anion Coordination Chemistry
Research by Wu et al. (2007) explores the anion coordination chemistry of urea-based ligands, demonstrating how these compounds interact with inorganic oxo-acids to form complexes. This study illustrates the compounds' ability to selectively bind anions, showcasing the potential for selective anion recognition and separation processes (Wu et al., 2007).
Synthesis and Anticonvulsant Activity
Thakur et al. (2017) synthesized a series of urea/thiourea derivatives and evaluated their anticonvulsant activity, highlighting the therapeutic potential of these compounds in the treatment of seizure disorders. This study provides insights into the structural requirements for anticonvulsant efficacy in urea derivatives (Thakur et al., 2017).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic solutions. Their findings demonstrate the effectiveness of these compounds in protecting metal surfaces from corrosion, potentially useful in industrial applications to extend the life of metal components (Mistry et al., 2011).
Anticancer Agents
Feng et al. (2020) conducted a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, assessing their antiproliferative activity against various cancer cell lines. The research identifies promising compounds with significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy (Feng et al., 2020).
Enzyme Inhibition and Antioxidant Activity
Aksu et al. (2016) synthesized ureas derived from phenethylamines and evaluated their enzyme inhibitory activities and antioxidant properties. This study contributes to the development of new therapeutic agents with potential applications in treating diseases associated with oxidative stress and enzyme dysregulation (Aksu et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-8-14(11-13(12)2)20-19(25)21-16-6-4-3-5-15(16)17-9-10-18(24)23-22-17/h3-11H,1-2H3,(H,23,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCWXHCYOFNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)
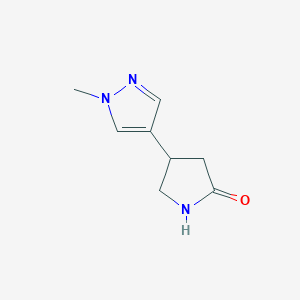
![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)
![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)
![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)
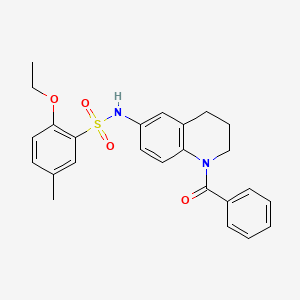
![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)
